2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-fluorobenzaldehyde and malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Amine derivatives of the pyrrole compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Another fluorinated heterocyclic compound with potential bioactivity.
2-Amino-4,5,6-trisubstituted pyrimidines: Known for their diverse pharmacological activities.
Uniqueness
2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
Molecular Formula |
C11H8FN3 |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8FN3/c12-10-4-2-1-3-7(10)9-6-15-11(14)8(9)5-13/h1-4,6,15H,14H2 |
InChI Key |
VCDWACXQCCDVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=C2C#N)N)F |
Origin of Product |
United States |
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